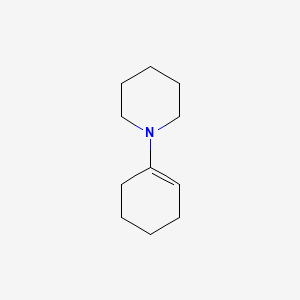

1-(1-piperidino)cyclohexene

Beschreibung

Historical Context and Evolution of Enamine Reactivity in Organic Synthesis

The concept of enamines dates back to the early 20th century, but their synthetic utility was not fully realized until the groundbreaking work of Gilbert Stork in the 1950s and 1960s. numberanalytics.comnumberanalytics.com Stork's research demonstrated that enamines could be effectively used as enolate equivalents for the alkylation and acylation of ketones and aldehydes. masterorganicchemistry.comcambridge.org This discovery, now famously known as the Stork enamine alkylation, provided a milder and more selective alternative to traditional base-catalyzed enolate reactions. wikipedia.orgcambridge.org

Initially, enamine chemistry focused on providing a reliable method for forming carbon-carbon bonds at the α-position of a carbonyl group. cambridge.org Over the decades, the scope of enamine reactivity has expanded significantly. numberanalytics.com The development of asymmetric organocatalysis, which earned Benjamin List and David MacMillan the Nobel Prize in Chemistry in 2021, heavily relies on the in situ formation of chiral enamines to control stereoselectivity in various transformations, including aldol (B89426) and Michael reactions. masterorganicchemistry.com

Role of Cyclic Enamines in Modern Synthetic Methodologies

Cyclic enamines, formed from cyclic ketones and cyclic secondary amines, are particularly important in organic synthesis. rsc.org They often exhibit enhanced stability and reactivity compared to their acyclic counterparts. acs.org The geometry of the cyclic amine component can influence the stereochemical outcome of reactions, a feature that has been extensively exploited in asymmetric synthesis. makingmolecules.com For instance, enamines derived from five-membered cyclic amines like pyrrolidine (B122466) are often more reactive than those from six-membered rings like piperidine (B6355638) due to better orbital overlap. masterorganicchemistry.com

Cyclic enamines are key intermediates in a wide array of synthetic transformations, including:

Alkylation and Acylation: The classic Stork reaction remains a cornerstone for introducing alkyl and acyl groups. wikipedia.org

Michael Additions: Enamines readily undergo conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com

Cycloaddition Reactions: They can participate as the nucleophilic component in various cycloaddition reactions. nih.gov

Annulation Reactions: The Robinson annulation, for example, can be mediated by chiral enamines to produce fused ring systems with high stereocontrol. wikipedia.org

The stability of cyclic enamines allows for their isolation and purification in some cases, offering advantages over transiently generated enolates. libretexts.org However, they are sensitive to moisture and readily hydrolyze back to the parent carbonyl and amine in the presence of aqueous acid. makingmolecules.com

Overview of 1-(1-Piperidino)cyclohexene as a Prototypical Enamine Intermediate

This compound is a classic and widely used cyclic enamine formed from the reaction of cyclohexanone (B45756) and piperidine. lookchem.com It serves as a quintessential example of an enamine intermediate and is frequently used to illustrate the principles of enamine reactivity. macsenlab.com Its well-defined structure and predictable reactivity make it a valuable tool in both academic research and industrial applications. solubilityofthings.com

This enamine acts as a versatile synthetic intermediate, reacting with a variety of electrophiles at the 2-position of the cyclohexene (B86901) ring. macsenlab.com It has been utilized in the synthesis of steroids, hormones like progesterone, and other laboratory chemicals. macsenlab.comsolubilityofthings.com The compound's chemical and physical properties have been well-characterized, providing a solid foundation for its application in complex synthetic sequences.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₉N |

| Molecular Weight | 165.28 g/mol chemicalbook.com |

| CAS Number | 2981-10-4 chemicalbook.com |

| Appearance | Clear yellow to light yellow liquid lookchem.comnovaphene.com |

| Boiling Point | 120-122°C at 16 mmHg chemicalbook.com |

| Density | 0.978 g/cm³ macsenlab.com |

| Refractive Index | 1.5140 chemicalbook.com |

The following sections will delve deeper into the specific chemical characteristics and synthetic applications of this important compound, highlighting its role as a model system for understanding enamine chemistry.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(cyclohexen-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h7H,1-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVMGWQGPJULFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70952249 | |

| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2981-10-4, 56361-81-0 | |

| Record name | 1-(1-Cyclohexen-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2981-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(1-cyclohexen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002981104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidine, 1-(cyclohexenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056361810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohex-1-en-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70952249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidino-1-cyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Piperidino-1-cyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV49787M4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 1 Piperidino Cyclohexene and Analogous Enamines

Classical Condensation Approaches

The traditional synthesis of 1-(1-piperidino)cyclohexene relies on the condensation reaction between a ketone and a secondary amine. This method is a cornerstone of enamine synthesis. masterorganicchemistry.com

Acid-Catalyzed Condensation of Cyclohexanone (B45756) with Piperidine (B6355638)

The reaction of cyclohexanone with piperidine, a secondary amine, in the presence of an acid catalyst, leads to the formation of this compound. pearson.comquora.com The acid catalyst facilitates the reaction, which involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of cyclohexanone. quora.com This is a reversible reaction that results in the formation of an iminium ion intermediate, which then loses a proton to yield the final enamine product. masterorganicchemistry.comquora.com

The process is typically driven to completion by the removal of water, a byproduct of the condensation. thieme-connect.de Various acids can be employed to catalyze this reaction, including p-toluenesulfonic acid, Dowex-50, and montmorillonite (B579905) K 10. thieme-connect.demdma.ch

Application of Azeotropic Distillation (e.g., Dean-Stark Conditions) for Water Removal

Azeotropic distillation is a crucial technique for efficiently removing water from the reaction mixture, thereby shifting the equilibrium towards the formation of the enamine product. chemistry-online.comwalisongo.ac.id The Dean-Stark apparatus is commonly used for this purpose. thieme-connect.demdma.chchemistry-online.com In this setup, a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, is used. quora.comwalisongo.ac.id As the mixture is heated, the water-solvent azeotrope distills off, is condensed, and collected in a graduated tube, while the solvent, being less dense, returns to the reaction flask. chemistry-online.com This continuous removal of water ensures a high yield of the desired enamine. thieme-connect.dewalisongo.ac.id For instance, the condensation of diisobutylamine (B89472) with cyclohexanone in xylene under azeotropic conditions, although requiring a lengthy reflux, demonstrates this principle. thieme-connect.de

Emerging Synthetic Strategies

Recent advancements in organic synthesis have introduced several new methods for the preparation of enamines, offering alternatives to the classical condensation approach.

Utilization of Tris-(sec. amino)-arsines for Enamine Formation

A notable emerging strategy involves the use of tris-(sec-amino)-arsines for the synthesis of enamines from aldehydes or ketones. google.com Specifically, reacting tris-(piperidino)-arsine with cyclohexanone provides a pathway to this compound. google.com This reaction is conducted under anhydrous and inert conditions, such as a nitrogen atmosphere. google.com The process involves heating the reactants, which leads to the precipitation of arsenic trioxide and the formation of the enamine. google.com For example, heating tris-(piperidino)-arsine and cyclohexanone to about 60°C results in a 75% yield of this compound after filtration and fractional distillation. google.com This method is particularly advantageous for synthesizing enamines from slightly volatile secondary amines, often resulting in high yields. google.com

Zirconium-Catalyzed Amination Techniques

Zirconium-based catalysts have shown promise in the synthesis of enamines. libretexts.org Zirconium-catalyzed hydroamination of alkynes with primary amines can produce enamines. libretexts.orgresearchgate.net For instance, a catalyst system generated from [Zr(NMe2)4] and a sulfonamide can catalyze the intermolecular hydroamination of alkynes. researchgate.net While early research into zirconium-catalyzed amination for producing 1-pyrrolidino-1-cyclohexene (B125843) showed a 65% yield at 150°C, it required the use of costly Zirconium tetrachloride (ZrCl₄). More recent developments have focused on zirconocene (B1252598) dichloride (Cp₂ZrCl₂) as an inexpensive pre-catalyst in combination with hydrosilanes for the conversion of esters to enamines, achieving yields of up to 99%. rsc.orgchemrxiv.org These methods highlight the potential of zirconium catalysis for efficient enamine synthesis. nih.gov

Electrochemical Synthesis Pathways

Electrochemical methods are gaining recognition as a sustainable and effective strategy for C-N bond formation, including the synthesis of enamines. rsc.orgacs.org Anodic oxidation, such as the Shono oxidation, can be used to generate enamines from the corresponding amines. rsc.org Although specific examples for the direct electrochemical synthesis of this compound are not prevalent, the general methodology shows potential. For example, laboratory-scale trials for the electrochemical synthesis of 1-pyrrolidino-1-cyclohexene have achieved a 58% yield. Electrochemical approaches offer a green alternative to traditional methods by replacing hazardous reagents with electric current. researchgate.net

Synthetic Methodologies for this compound

| Method | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| Acid-Catalyzed Condensation | Cyclohexanone, Piperidine | p-Toluenesulfonic acid | Toluene, Reflux with Dean-Stark trap | Not specified | mdma.ch |

| Tris-(sec. amino)-arsine Reaction | Cyclohexanone, Tris-(piperidino)-arsine | None | Heat to 60°C under Nitrogen | ~75% | google.com |

| Zirconium-Catalyzed Amination | Not specified | Zirconium tetrachloride (ZrCl₄) | 150°C | 65% (for pyrrolidino analog) | |

| Electrochemical Synthesis | Not specified | Not specified | Laboratory-scale trial | 58% (for pyrrolidino analog) |

Scalable and Sustainable Synthesis Considerations

In Situ Generation of Enamines to Minimize Decomposition

Enamines are valuable synthetic intermediates, but their stability can be a significant concern, making isolation and storage problematic. beilstein-journals.org A primary challenge is their susceptibility to hydrolysis back to the corresponding ketone and amine precursors in the presence of water. masterorganicchemistry.com To circumvent issues of decomposition, in situ generation, wherein the enamine is produced and immediately consumed in a subsequent reaction step within the same pot, has emerged as a highly effective strategy. diva-portal.org

This approach avoids the need for purification and isolation of the often-unstable enamine, thereby minimizing product loss and exposure to atmospheric moisture. beilstein-journals.org The equilibrium of enamine formation, which involves the condensation of a secondary amine with an enolizable aldehyde or ketone, can be manipulated to favor the enamine product just before its intended use. masterorganicchemistry.comacs.org For instance, studies have shown that the equilibrium can be shifted towards the enamine by forming an electron-donor-acceptor (EDA) complex, effectively sequestering the enamine as it is formed and driving the reaction forward. acs.org

Table 1: Examples of In Situ Enamine Generation in Synthesis

| Precursors | Catalyst/Conditions | Intermediate | Application | Finding | Citation |

|---|---|---|---|---|---|

| Cyclopentanone, Morpholine | AgOTf, 4 Å MS, DCE | In situ generated enamine | Reaction with pyridyl-substituted enynes | Different indolizine (B1195054) derivatives were obtained compared to reactions with pre-formed enamines. | diva-portal.org |

| Alkyl azides | Copper catalyst | In situ generated N-unsubstituted imines | Synthesis of multisubstituted pyridines and indoles | Provides an alternative to pre-forming and protecting imines, which can be unstable. | nih.gov |

| Butanal, Chiral secondary amine | Acid catalyst | Chiral enamine I | Photochemical α-alkylation of aldehydes | NMR studies confirmed the equilibrium shifts completely toward the enamine under reaction conditions, making it the catalyst's resting state. | acs.org |

| Ketones, Amines | Acid catalyst | Enamine | General alkylation and Michael reactions | In situ formation allows for immediate reaction at the nucleophilic α-carbon, followed by hydrolysis to the final product. | masterorganicchemistry.com |

Continuous Flow Chemistry for Enhanced Efficiency and Stability

Continuous flow chemistry has been identified as a superior technology for the synthesis of organic molecules, including sensitive compounds like enamines. researchgate.net This methodology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, scalability, and product stability. rsc.orgnih.gov

In a continuous flow system, reagents are pumped through a network of tubes or channels where the reaction occurs. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat transfer, enabling precise temperature control and minimizing the risk of thermal runaway, even for highly exothermic reactions. nih.gov This level of control is crucial for enamine synthesis, as it can prevent decomposition and side-product formation. Furthermore, the ability to operate safely at high temperatures and pressures can significantly accelerate reaction rates, reducing the required residence time. rsc.orgnih.gov

The stability of enamines is enhanced in flow reactors because the product is continuously removed from the reaction zone, minimizing its exposure to heat and potentially incompatible reagents. beilstein-journals.org This "plug-and-play" nature allows for the seamless integration of multiple synthetic steps, including in situ generation and immediate downstream reaction, without intermediate isolation. beilstein-journals.orgvapourtec.com Studies on the synthesis of pharmaceutical intermediates have demonstrated that reactor residence time and temperature are the most significant factors affecting product yield in enamine formation, variables that are easily and precisely controlled in a flow setup. rsc.orgresearchgate.net The ease of scalability, which involves running the system for a longer duration rather than redesigning a larger vessel, further underscores the efficiency of continuous flow for industrial applications. rsc.org

Table 2: Research Findings on Continuous Flow Synthesis of Enamines and Related Amines

| Reaction Type | Key Parameters Studied | Reactor Type | Findings | Citation |

|---|---|---|---|---|

| Enamine synthesis for a pharmaceutical intermediate | Residence time, temperature, molar ratio | Coil reactor | Residence time and temperature were the most significant factors affecting yield. CFD simulations proved valuable for process optimization. | rsc.orgresearchgate.net |

| Generation and reaction of N-chloramines | Residence time, temperature | Continuous Stirred Tank Reactors (CSTRs) | Enabled the safe generation and immediate use of unstable N-chloramines, avoiding hazardous isolation steps. | beilstein-journals.org |

| Chemoselective amination | Reagent concentration, temperature | Not specified | Achieved high yields of primary amines and allowed for telescoping further reactions like Paal-Knorr pyrrole (B145914) synthesis. | vapourtec.com |

| Biocatalytic transamination for chiral amines | Enzyme immobilization, equilibrium shifting | Packed-bed reactors | Continuous flow processing enhanced productivity, scalability, and catalyst reuse compared to batch methods. | bohrium.comrsc.org |

Elucidation of Reactivity and Reaction Mechanisms

Intrinsic Nucleophilic Character of the Enamine Moiety

The defining characteristic of an enamine is the delocalization of the nitrogen's non-bonding electrons into the adjacent π-system. This electronic arrangement significantly enhances the nucleophilicity of the molecule, but in a regioselective manner, concentrating the reactive character at the β-carbon.

Nucleophilicity of the Enamine Nitrogen Atom

While amines are typically characterized by the basicity and nucleophilicity of the nitrogen atom, the situation in an enamine is distinct. The lone pair of electrons on the nitrogen atom of 1-(1-piperidino)cyclohexene is involved in resonance with the C=C double bond. researchgate.netacs.org This delocalization decreases the electron density on the nitrogen atom itself, rendering it less basic and less nucleophilic compared to its saturated counterpart, piperidine (B6355638). researchgate.net

The basicity of an amine is often quantified by the pKa of its conjugate acid (pKaH). The conjugate acid of piperidine has a pKa of approximately 11.1, whereas the predicted pKaH for this compound is significantly lower, at around 8.88. nih.gov A lower pKaH value indicates a weaker base, confirming that the nitrogen in the enamine is less available for protonation. nih.gov While protonation on the nitrogen can occur, it is a reversible process, and the primary site of electrophilic attack is the β-carbon. researchgate.net

Enhanced Nucleophilicity of the β-Carbon of the Enamine

The most significant consequence of the nitrogen's lone pair delocalization is the dramatic increase in the nucleophilicity of the β-carbon atom (the carbon atom of the double bond not directly attached to the nitrogen). This can be illustrated by considering the resonance structures of the enamine. The nitrogen atom acts as a powerful π-electron donor, pushing electron density onto the β-carbon and generating a resonance contributor with a negative formal charge on this carbon and a positive charge on the nitrogen, which forms an iminium cation. researchgate.netwikipedia.org

This resonance contribution makes the β-carbon electron-rich and potently nucleophilic, far more so than a typical alkene. researchgate.netacs.org Consequently, enamines like this compound serve as excellent carbon nucleophiles, reacting with a wide array of electrophiles at this position. acs.orgwikipedia.org This reactivity is famously exploited in reactions such as the Stork enamine alkylation, where the enamine attacks electrophiles like alkyl halides. wikipedia.orgacs.org The enhanced nucleophilicity of enamines compared to analogous enol ethers is attributed to nitrogen's lower electronegativity relative to oxygen, which allows for more effective donation of its electron pair. acs.org

Quantitative Assessment of Nucleophilicity Parameters (e.g., Mayr's Database)

The nucleophilicity of various compounds can be quantitatively compared using Mayr's nucleophilicity scale, which is based on the linear free-energy relationship: log k = sN(N + E). In this equation, N is the nucleophilicity parameter, sN is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner.

The reactivity parameters for this compound have been experimentally determined by measuring the kinetics of its reactions with reference benzhydrylium ions. nih.gov The data, available in Mayr's comprehensive database, provide a quantitative measure of its potent nucleophilic character.

| Compound | Nucleophilicity Parameter (N) | Sensitivity Parameter (sN) | Solvent | Reference |

|---|---|---|---|---|

| This compound | 13.36 | 0.81 | Dichloromethane | nih.gov |

The high N value of 13.36 firmly places this compound in the category of strong nucleophiles, consistent with its observed reactivity towards a broad spectrum of electrophiles. For comparison, the pyrrolidine (B122466) enamine of cyclohexanone (B45756) has an even higher N value of around 15, which is orders of magnitude more nucleophilic than simple alkenes. nih.gov

Cycloaddition Reactions

The electron-rich double bond of this compound makes it an excellent participant in various cycloaddition reactions, where it can act as the electron-rich component, reacting with electron-poor partners to form cyclic structures.

[4+2] Cycloadditions, including Inverse-Electron-Demand Diels-Alder Reactions

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. wikipedia.org However, due to the powerful electron-donating nature of the amino group, enamines like this compound are highly electron-rich alkenes. This electronic character makes them poor dienophiles for normal Diels-Alder reactions but excellent partners in the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgsigmaaldrich.com

In an IEDDA reaction, the electronic roles are reversed: an electron-rich dienophile reacts with an electron-poor diene (e.g., 1,2,4,5-tetrazines). wikipedia.orgsigmaaldrich.com The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the enamine (the dienophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene. The elevated energy of the enamine's HOMO and the lowered energy of the diene's LUMO lead to a small energy gap and a rapid, favorable cycloaddition. wikipedia.org The reaction proceeds via a concerted [4+2] mechanism, forming a new six-membered ring. The initial cycloadduct often undergoes subsequent reactions, such as the elimination of a small molecule (like dinitrogen from a tetrazine diene), to yield a stable aromatic or heteroaromatic product. nih.gov

[2+2] Cycloaddition Pathways

This compound and other enamines readily participate in [2+2] cycloaddition reactions with suitable electrophilic partners. Unlike the thermally forbidden concerted [2+2] cycloaddition of simple alkenes, the reaction with enamines is facile due to a stepwise, polar mechanism. researchgate.net This pathway is initiated by the nucleophilic attack of the enamine's β-carbon on the electrophilic partner, such as a ketene, nitroalkene, or an electron-deficient acetylene. researchgate.net

This initial attack forms a zwitterionic intermediate. The charges in this intermediate are stabilized by the presence of the electron-donating amino group (forming an iminium ion) and the electron-withdrawing group on the original electrophile. The second step involves a rapid ring-closure of this zwitterionic intermediate to form the four-membered cyclobutane ring. For instance, the reaction of an enamine with a ketene first forms a zwitterionic intermediate which then cyclizes to produce a 3-aminocyclobutanone derivative. datapdf.com These reactions provide a powerful method for the synthesis of functionalized four-membered rings.

Enantioselective Cycloaddition Strategies

The application of this compound in enantioselective cycloaddition reactions is an area of significant synthetic interest. Enamines, serving as electron-rich alkenes, are valuable partners in various cycloaddition reactions, including [4+2], [3+2], and [2+2] cycloadditions, to generate complex cyclic and heterocyclic structures. The challenge lies in controlling the stereochemistry of these reactions to favor one enantiomer over the other.

Strategies to achieve enantioselectivity in cycloadditions involving enamines typically rely on the use of chiral catalysts. These can include chiral Lewis acids or, more commonly, chiral organocatalysts such as derivatives of proline or cinchona alkaloids. nih.govnih.govalfachemic.com Asymmetric aminocatalysis, for instance, has proven to be a powerful strategy for controlling the stereoselectivity of cycloaddition reactions. nih.gov In this approach, a chiral amine catalyst reacts with a carbonyl compound to form a chiral enamine in situ. This transient chiral enamine then undergoes a stereocontrolled cycloaddition with a reaction partner.

While the literature provides a broad foundation for the enantioselective cycloaddition of enamines generated in situ, specific examples detailing the use of pre-formed, achiral enamines like this compound in catalyst-controlled enantioselective cycloadditions are not extensively documented. The general principle would involve the coordination of a chiral catalyst to either the enamine or the electrophilic partner, thereby creating a chiral environment that directs the approach of the reactants, leading to an enantiomerically enriched product.

Electrophilic Functionalization and Substitution Reactions

Reactions at the 2-Position of the Cyclohexene (B86901) Ring with Various Electrophiles

The resonance structure of this compound clearly indicates a negative charge on the carbon atom at the 2-position, rendering it susceptible to attack by a wide range of electrophiles. This makes the enamine a synthetic equivalent of a ketone enolate, but with the advantage of being a neutral species that can be isolated and reacted under milder conditions, often avoiding issues like polyalkylation that can occur with enolates.

The reaction begins with the nucleophilic attack of the enamine's 2-position carbon onto an electrophile (E+). This step forms a new carbon-carbon or carbon-heteroatom bond and generates an iminium ion intermediate. This intermediate is then typically hydrolyzed in a subsequent step to regenerate the carbonyl group, yielding a ketone substituted at the alpha-position. A variety of electrophiles can be employed in this reaction, including activated alkyl halides, acyl halides, and Michael acceptors. researchgate.netrsc.org

Alkylation and Acylation Processes

Alkylation and acylation are cornerstone transformations utilizing this compound and related enamines. These processes allow for the selective formation of C-C bonds at the α-position of the parent ketone.

Alkylation: The Stork enamine alkylation involves the SN2 reaction of the enamine with an alkyl halide. The best results are typically achieved with reactive electrophiles such as allylic, benzylic, or propargylic halides. The reaction proceeds by nucleophilic attack from the enamine onto the alkyl halide, displacing the halide and forming an N-alkylated iminium salt. Subsequent hydrolysis with aqueous acid furnishes the corresponding 2-alkylcyclohexanone. rsc.orgmdpi.com

Acylation: Similarly, the Stork acylation reaction employs acyl halides as electrophiles. The enamine attacks the electrophilic carbonyl carbon of the acyl halide. This is followed by the elimination of the halide leaving group to form an acylated iminium ion. Hydrolysis of this intermediate yields a β-diketone (a 1,3-diketone). researchgate.netrsc.org This method is a reliable route to produce β-diketones that may be difficult to access through other synthetic pathways. researchgate.net

| Enamine Reactant | Electrophile | Intermediate | Final Product (after Hydrolysis) | Reaction Type |

|---|---|---|---|---|

| 1-(1-Pyrrolidino)cyclohexene | Allyl Bromide | N-allyl-2-allylcyclohexan-1-iminium bromide | 2-Allylcyclohexanone | Alkylation |

| 1-(1-Pyrrolidino)cyclohexene | Benzyl Chloride | N-benzyl-2-benzylcyclohexan-1-iminium chloride | 2-Benzylcyclohexanone | Alkylation |

| 1-(1-Pyrrolidino)cyclohexene | Acetyl Chloride | N-acetyl-2-acetylcyclohexan-1-iminium chloride | 2-Acetylcyclohexanone | Acylation |

Intermediacy and Reactivity of Iminium Ions

Iminium ions are key cationic intermediates in the chemistry of this compound. Their formation is a critical step that enables the subsequent functionalization and eventual regeneration of the carbonyl compound.

Formation of Iminium Ions from this compound

An iminium ion is formed when the nucleophilic 2-position of this compound reacts with an electrophile. The lone pair of electrons on the nitrogen atom is part of a conjugated system with the double bond. During the reaction with an electrophile, the π-electrons of the double bond attack the electrophile, forming a new sigma bond. This leaves the nitrogen atom with a positive charge and a double bond between the nitrogen and the C-1 carbon of the cyclohexene ring. researchgate.netacs.org This resulting species is a substituted iminium ion. The formation of this stable intermediate is the driving force for the initial nucleophilic attack of the enamine.

The general mechanism for iminium ion formation is as follows:

The lone pair on the nitrogen of the enamine pushes electron density into the C=C double bond.

The now electron-rich β-carbon (2-position) attacks an external electrophile (E+).

A new C-E bond is formed, and the original C=C double bond becomes a C-N double bond, with a positive charge localized on the nitrogen atom.

Nucleophilic Addition Reactions to Iminium Intermediates

The iminium ion intermediate is itself an electrophile, with the carbon atom of the C=N double bond being susceptible to nucleophilic attack. The most common and synthetically useful nucleophilic addition reaction involving this intermediate is its hydrolysis.

Specific Reaction Pathways and Mechanistic Insights

The reaction of this compound with sulfonyl chlorides represents a key transformation. When this compound reacts with benzoylmethanesulfonyl chloride, the expected product is an acyclic sulfone. This reaction proceeds via an initial nucleophilic attack of the enamine's β-carbon onto the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the piperidine moiety and subsequent hydrolysis to yield the final acyclic β-keto sulfone. This pathway underscores the utility of enamines in forming carbon-sulfur bonds.

The reaction between this compound and various benzylidene ketones typically yields a dihydropyran derivative as the initial product. electronicsandbooks.com However, these adducts can be unstable. For example, the dihydropyrans formed from the reaction with chalcone and dibenzylideneacetone readily rearrange upon heating to form isomeric enamino-ketones. electronicsandbooks.com In the case of the reaction with chalcone in boiling ethanol, a crystalline 1:1 adduct with an enamino-ketone structure is the isolated product. electronicsandbooks.com This transformation involves an initial Michael-type addition of the enamine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization to form the dihydropyran ring. Subsequent ring-opening can then lead to the more stable enamino-ketone. electronicsandbooks.com

Table 1: Products from the Reaction of this compound with Benzylidene Ketones

| Benzylidene Ketone | Reaction Conditions | Primary Product | Isomerization Product (on heating) |

|---|---|---|---|

| Chalcone | Boiling Ethanol | Dihydropyran derivative electronicsandbooks.com | Enamino-ketone electronicsandbooks.com |

| Dibenzylideneacetone | Not specified | Dihydropyran derivative electronicsandbooks.com | Enamino-ketone electronicsandbooks.com |

Enamines, including this compound, are sensitive to oxidation. google.com The double bond in the enamine is electron-rich, making it susceptible to attack by various oxidizing agents. masterorganicchemistry.com Common oxidation reactions can lead to the formation of α-dicarbonyl compounds or cleavage of the double bond, depending on the oxidant and reaction conditions. For instance, oxidation of the parent cycloalkane, cyclohexane (B81311), is an industrially significant process that yields cyclohexanol and cyclohexanone, which are key precursors for adipic acid and nylon production. mdpi.commdpi.comtudelft.nl Oxidants like hydrogen peroxide, promoted by acids such as p-toluenesulfonic acid, can be used for the oxidation of cyclohexene to trans-1,2-cyclohexanediol. ed.gov While specific studies on the comprehensive oxidation of this compound were not detailed in the search results, the general principles of enamine and alkene oxidation suggest a variety of potential products depending on the reagents employed.

The reduction of enamines typically leads to the corresponding saturated amine. For this compound, reduction would saturate the cyclohexene ring, yielding 1-piperidinocyclohexane. This can be achieved using various reducing agents common in organic synthesis, such as catalytic hydrogenation (e.g., H₂ with a metal catalyst like Pd, Pt, or Ni) or hydride reagents. The mechanism of catalytic hydrogenation involves the addition of hydrogen atoms across the double bond. The choice of reducing agent and conditions can influence the stereochemistry of the product when applicable.

Piperidinolysis refers to the cleavage of a chemical bond by reaction with piperidine. In the context of enamines, this often relates to the hydrolysis of the enamine back to its parent ketone (cyclohexanone) and secondary amine (piperidine). youtube.com This reaction is typically acid-catalyzed and is the reverse of the enamine formation process. youtube.com The mechanism involves the protonation of the enamine at the β-carbon, which forms an iminium ion. masterorganicchemistry.comyoutube.com This iminium ion is then attacked by water, leading to a carbinolamine intermediate. Subsequent proton transfers and elimination of piperidine result in the formation of the ketone. youtube.com The entire process is a series of reversible equilibrium steps. youtube.com The rate and extent of hydrolysis are highly dependent on the pH of the solution.

Applications in Advanced Organic Synthesis and Chemical Biology

Role as an Electron-Rich Dienophile in Complex Molecule Construction

The Diels-Alder reaction is a powerful tool in organic synthesis, a cycloaddition involving a conjugated diene and a substituted alkene known as a dienophile to form a cyclohexene (B86901) ring. wikipedia.orglibretexts.org The reactivity of this reaction is typically enhanced when the dienophile possesses an electron-withdrawing group (a "normal demand" Diels-Alder). wikipedia.org However, enamines, such as 1-(1-piperidino)cyclohexene, are characterized by their electron-rich double bond due to the electron-donating nitrogen atom. This electronic nature allows them to function as electron-rich dienophiles, particularly in "inverse-demand" Diels-Alder reactions where the diene is electron-deficient. This reactivity profile enables the construction of complex cyclic systems that may be difficult to access through other synthetic routes. While the general principle of using enamines in cycloadditions is established, specific documented examples of this compound as a dienophile in complex molecule construction were not detailed in the surveyed literature.

Building Block for Multifunctional Organic Molecules

As a functionalized organic molecule, this compound serves as a fundamental building block for the modular assembly of more complex molecular structures. nih.gov Its primary utility in this context is realized through the Stork enamine synthesis, a classic method for the α-alkylation and α-acylation of ketones. mychemblog.comwikipedia.orgchemistrysteps.com In this process, the enamine acts as a nucleophilic equivalent of a ketone enolate, reacting with various electrophiles like alkyl halides or acyl halides under neutral conditions, which minimizes undesirable side reactions such as polyalkylation. chemistrysteps.comnrochemistry.com

The reaction proceeds in three main stages:

Formation of the enamine : Cyclohexanone (B45756) is reacted with piperidine (B6355638) to form this compound.

Alkylation or Acylation : The enamine attacks an electrophile (e.g., an alkyl halide), forming a new carbon-carbon bond at the α-position to the original carbonyl group. This creates an intermediate iminium salt. wikipedia.org

Hydrolysis : The iminium salt is hydrolyzed with dilute acid to regenerate the carbonyl group, yielding the α-substituted cyclohexanone. wikipedia.orgnrochemistry.com

This methodology allows for the introduction of a wide range of functional groups onto the cyclohexanone ring, transforming a simple starting material into a multifunctional scaffold suitable for further elaboration in synthetic chemistry. The piperidine ring system itself is one of the most common heterocyclic motifs found in numerous drugs and biologically active compounds, making derivatives synthesized from this building block particularly relevant to medicinal chemistry. researchgate.netsemanticscholar.org

Synthetic Intermediate in the Production of Steroids and Hormones (e.g., Progesterone)

The Stork enamine synthesis is a cornerstone in the total synthesis of complex natural products, including steroids. mychemblog.com this compound can be employed as a key synthetic intermediate in the construction of the steroid nucleus. Progesterone is an endogenous steroid hormone essential for the menstrual cycle, pregnancy, and embryogenesis. wikipedia.orgmdpi.com It also serves as a crucial metabolic intermediate in the production of other critical steroids, including sex hormones and corticosteroids. wikipedia.org

In synthetic strategies targeting steroids, enamines derived from cyclic ketones are used to build the polycyclic framework. Through controlled alkylation reactions, complex side chains and additional rings can be fused onto the initial cyclohexanone core. This approach provides a powerful method for assembling the intricate carbon skeleton of hormones like progesterone, highlighting the role of this compound as a vital precursor in the production of biologically significant molecules.

Scaffold for the Development of Novel Therapeutic Agents in Medicinal Chemistry

A "scaffold" in medicinal chemistry refers to a core chemical structure that serves as a template for designing new drugs. The piperidine ring is considered a "privileged scaffold" because it is a structural element present in a vast number of drugs across many therapeutic areas. nih.gov The piperidinocyclohexane framework, the core of this compound, is an important scaffold for developing novel therapeutic agents.

The three-dimensional nature of spirocyclic and substituted piperidine scaffolds allows for more specific interactions with biological targets, potentially leading to drugs with higher potency and selectivity. pharmablock.com The research into BTCP analogues as inhibitors of trypanothione (B104310) reductase is a prime example of scaffold hopping, where the core structure of a known psychoactive drug (PCP) is repurposed and modified to target an entirely different biological system (a parasitic enzyme) for a distinct therapeutic purpose (treating infectious disease). This demonstrates the value of the piperidinocyclohexane scaffold as a versatile starting point for fragment-based drug discovery and the development of new classes of medicines. whiterose.ac.uknih.gov

Potential Applications in Materials Science and Agricultural Chemistry

While this compound is most renowned for its role in the formation of carbon-carbon bonds in synthetic organic chemistry, its structural and reactive characteristics suggest potential for broader applications, notably in materials science and agricultural chemistry. Research in these areas is still emerging, but the inherent properties of the enamine functional group and the piperidine and cyclohexene scaffolds provide a basis for exploration.

Materials Science

The nucleophilic nature of enamines makes them valuable intermediates in polymerization and material functionalization. wikipedia.org The reactivity of the enamine double bond in this compound allows it to act as a monomer or as a reactive site for grafting functional molecules onto polymer backbones.

Polymer Synthesis: Enamines derived from cyclic ketones can serve as difunctional intermediates in polymerization reactions. For instance, they can react with diisocyanates to form polyamides. researchgate.net Research has shown that enamines incorporating piperidine are effective in such polymerizations. researchgate.net This suggests that this compound could be a candidate monomer for the synthesis of novel polyamides or other polymers through step-growth polymerization mechanisms. The resulting polymers could feature unique properties imparted by the bulky and flexible piperidinocyclohexene unit.

Surface Modification and Functionalization: The enamine moiety can be used to anchor a wide range of functional groups onto surfaces, creating materials with tailored properties. acs.org This process, known as postsynthetic modification, can be performed under mild conditions. acs.org The reactivity of this compound could be harnessed to modify the surfaces of materials like cellulose (B213188) or other porous sponges, potentially altering their hydrophobicity, conductivity, or capacity to bind specific molecules. acs.org

Dynamic Covalent Chemistry: Enamine formation is a reversible reaction, which is a key feature of dynamic covalent chemistry (DCC). rsc.org This field focuses on creating materials that can self-heal, adapt to their environment, or be recycled. Ketone-based building blocks, like the cyclohexanone precursor to this compound, are being investigated for creating dynamic polymer networks with amines. rsc.org The resulting imine and enamine functionalities are often the most stable condensation products, allowing for the creation of degradable and potentially recyclable materials. rsc.org

Agricultural Chemistry

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often involves the exploration of novel chemical scaffolds. Both piperidine and cyclohexene derivatives have been independently investigated for biological activity in agricultural contexts. rhhz.netazjm.org

Precursor for Bioactive Molecules: this compound serves as a versatile building block for synthesizing more complex molecules. Its utility in creating substituted cyclohexene derivatives could be applied to the generation of libraries of novel compounds for screening as potential agrochemicals. Both piperidine- and cyclohexene-containing compounds have been identified as having fungicidal, insecticidal, and herbicidal properties. rhhz.netgoogle.com

Piperidine-Containing Agrochemicals: The piperidine ring is a crucial pharmacophore found in numerous biologically active compounds, including pesticides. rhhz.net Its conformational flexibility can enhance a molecule's ability to bind to biological receptors. rhhz.net By using this compound as a starting material, chemists can introduce the piperidine moiety as part of a larger, more complex structure, potentially leading to the discovery of new active ingredients for crop protection.

Cyclohexene Derivatives in Agrochemicals: Various derivatives of the cyclohexene ring are known to possess biological activity, including antimicrobial and antifungal properties. azjm.org The synthesis of monoesters of cyclohexene dicarboxylic acids, for example, has yielded compounds with significant activity against pathogenic microorganisms. azjm.org The established reactivity of this compound provides a reliable route to access a diverse range of substituted cyclohexene structures for biological evaluation.

Table 1: Summary of Potential Applications in Materials Science and Agricultural Chemistry

| Field | Potential Application | Relevant Chemical Properties |

|---|---|---|

| Materials Science | Monomer for Polyamide Synthesis | Enamine reactivity with isocyanates. researchgate.net |

| Surface Functionalization of Porous Materials | Nucleophilicity and ability to form dynamic covalent bonds. acs.org | |

| Development of Recyclable Polymers | Reversibility of enamine formation in dynamic covalent chemistry. rsc.org | |

| Agricultural Chemistry | Synthesis of Novel Fungicides/Herbicides | Serves as a scaffold for cyclohexene derivatives with known antimicrobial activity. azjm.org |

| Development of New Insecticides | Provides a synthetic route to incorporate the piperidine pharmacophore. rhhz.net | |

| Building Block for Compound Libraries | Versatile intermediate for creating diverse structures for bioactivity screening. |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(1-piperidino)cyclohexene, offering precise information about the carbon and nitrogen skeletal framework.

The ¹³C NMR spectrum of this compound provides a distinct signal for each unique carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the carbon nuclei. The olefinic carbons of the cyclohexene (B86901) ring are particularly characteristic, with the C-1 carbon, bonded to the nitrogen atom, appearing significantly downfield due to the electron-withdrawing effect of the nitrogen. The C-2 carbon of the double bond also resonates in the downfield region typical for sp²-hybridized carbons. The methylene (B1212753) carbons of the cyclohexene and piperidine (B6355638) rings appear at higher field strengths.

Based on established ranges for similar enamine structures, the expected chemical shifts for the carbon atoms of this compound can be estimated. While the precise, experimentally determined chemical shifts are proprietary and held in spectral databases, the anticipated ranges are presented in the table below.

| Carbon Atom(s) | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-1 (Cyclohexene, =C-N) | 140 - 150 |

| C-2 (Cyclohexene, =CH) | 95 - 105 |

| C-3, C-6 (Cyclohexene, allylic CH₂) | 25 - 35 |

| C-4, C-5 (Cyclohexene, CH₂) | 20 - 30 |

| C-2', C-6' (Piperidine, N-CH₂) | 45 - 55 |

| C-3', C-5' (Piperidine, CH₂) | 25 - 35 |

| C-4' (Piperidine, CH₂) | 20 - 30 |

Note: These are estimated values based on typical chemical shifts for enamines and related cyclic structures. Actual experimental values may vary.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atom in this compound. The chemical shift of the nitrogen nucleus is highly sensitive to its hybridization and electronic environment. For enamines, the nitrogen atom is sp²-hybridized, and its lone pair of electrons is delocalized into the π-system of the double bond. This delocalization results in a characteristic chemical shift that distinguishes it from the sp³-hybridized nitrogen of a simple amine.

The expected ¹⁵N chemical shift for this compound falls within the general range for enamines. science-and-fun.de While a specific experimental value for this compound is not publicly available, the typical range provides a valuable diagnostic window for its identification.

| Nitrogen Environment | Typical Chemical Shift Range (δ, ppm, referenced to NH₃) |

|---|---|

| Enamines | -280 to -330 |

| Tertiary Aliphatic Amines | -345 to -365 |

Note: Chemical shifts are referenced to liquid ammonia (B1221849) (NH₃). The specific value for this compound would require experimental determination.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical method for determining the molecular weight and elemental composition of this compound and for identifying its reaction products.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS can be used to separate the enamine from starting materials, such as cyclohexanone (B45756) and piperidine, as well as from any byproducts formed during its synthesis.

Upon entering the mass spectrometer, the separated components are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a unique "fingerprint" for the compound. The mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (165.28 g/mol ). nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for enamines include cleavage of the C-C bond alpha to the nitrogen atom and retro-Diels-Alder reactions in the cyclohexene ring.

The NIST WebBook provides mass spectral data for N-(1-Cyclohexen-1-yl)piperidine, which is an alternative name for this compound. nist.gov The major fragments observed are summarized in the table below.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 165 | 45 | [C₁₁H₁₉N]⁺ (Molecular Ion) |

| 164 | 35 | [M-H]⁺ |

| 150 | 100 | [M-CH₃]⁺ |

| 136 | 40 | [M-C₂H₅]⁺ |

| 122 | 30 | [M-C₃H₇]⁺ |

| 96 | 50 | [C₆H₁₀N]⁺ |

| 81 | 45 | [C₆H₉]⁺ |

Data sourced from the NIST WebBook. nist.gov

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond stretching and bending modes, providing valuable information about the functional groups present.

Vapor phase IR spectroscopy offers the advantage of examining molecules in their isolated, gaseous state, free from intermolecular interactions that can complicate spectra in condensed phases. For this compound, the vapor phase IR spectrum would exhibit characteristic absorption bands for the C=C double bond, C-N single bond, and various C-H bonds.

The most prominent feature in the IR spectrum of an enamine is the strong C=C stretching vibration, which typically appears in the range of 1650-1600 cm⁻¹. The C-N stretching vibration is expected in the 1350-1250 cm⁻¹ region. The spectrum would also show characteristic C-H stretching vibrations for the sp²-hybridized carbons of the double bond (above 3000 cm⁻¹) and the sp³-hybridized carbons of the saturated rings (below 3000 cm⁻¹). While a publicly available vapor phase IR spectrum for this compound is not readily accessible, the expected characteristic absorption bands are tabulated below based on known correlations for similar compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| =C-H Stretch | 3010 - 3095 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C=C Stretch | 1600 - 1650 | Strong |

| CH₂ Bend | 1430 - 1470 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

Note: These are expected ranges based on general IR correlation tables for enamines.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intricate details of the molecular structure and electronic distribution of 1-(1-piperidino)cyclohexene.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d), can predict bond lengths, bond angles, and dihedral angles. These calculations are essential for understanding the steric and electronic effects that govern the molecule's shape. The total electronic energy calculated through DFT provides a measure of the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=C bond length (cyclohexene ring) | ~1.34 Å |

| C-N bond length (enamine) | ~1.38 Å |

| C-C single bond lengths (cyclohexene ring) | ~1.52 - 1.54 Å |

| C-N-C bond angle (piperidine ring) | ~112° |

| Dihedral angle (C=C-N-C) | ~0-10° (indicating near planarity of the enamine system) |

Potential Energy Surface (PES) scans are performed to explore the different conformations of this compound and the energy barriers between them. By systematically changing specific dihedral angles, such as those associated with the rotation around the C-N bond or the puckering of the cyclohexene (B86901) and piperidine (B6355638) rings, a PES can be mapped out. This analysis helps identify the most stable conformers and the transition states that connect them. Such studies are also invaluable for investigating reaction pathways, for instance, in reactions involving electrophilic attack on the enamine double bond.

Normal Coordinate Analysis, based on the vibrational frequencies calculated using methods like DFT, is crucial for interpreting experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. By calculating the theoretical vibrational spectrum of this compound, researchers can assign the observed spectral bands to specific functional groups and vibrational modes within the molecule. This provides a detailed understanding of the molecule's vibrational properties.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, which is a key factor in determining its stability and reactivity. researchgate.net In this compound, NBO analysis can quantify the interaction between the lone pair of electrons on the nitrogen atom and the π-system of the double bond. This interaction, known as n → π* delocalization, is characteristic of enamines and is responsible for their enhanced nucleophilicity at the β-carbon. The analysis provides information on the occupancies of the bonding, non-bonding, and anti-bonding orbitals, and the stabilization energies associated with electron delocalization. researchgate.net

Table 2: NBO Analysis Results for the n → π Interaction in this compound*

| Donor NBO (Lewis) | Acceptor NBO (Non-Lewis) | Stabilization Energy (E2) in kcal/mol |

| LP (1) N | π* (C=C) | High (indicative of strong delocalization) |

Electronic Property Characterization

The electronic properties of this compound, particularly the energies of its frontier molecular orbitals, are critical for understanding its chemical reactivity and spectroscopic behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org For this compound, the HOMO is typically localized on the enamine moiety, specifically having significant contributions from the nitrogen lone pair and the π-electrons of the double bond. The LUMO, on the other hand, is generally a π* anti-bonding orbital associated with the double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.orgschrodinger.com Calculations of the HOMO and LUMO energies help in predicting the molecule's behavior in reactions involving charge transfer. The high energy of the HOMO in enamines like this compound explains their nucleophilic character, as the electrons in this orbital are readily available to attack electrophiles.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Relatively high (e.g., -5.5 to -6.5 eV) |

| LUMO | Relatively low (e.g., 0.5 to 1.5 eV) |

| HOMO-LUMO Gap | Relatively small (indicating reactivity) |

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a computational method used to estimate the partial atomic charges on the atoms within a molecule. wikipedia.orgchemrxiv.org This analysis is derived from the linear combination of atomic orbitals (LCAO) molecular orbital method and provides insight into the electron distribution across the molecular structure. wikipedia.org

For this compound, a Mulliken analysis would be instrumental in quantifying the electronic effect of the piperidine nitrogen on the cyclohexene ring. As an enamine, the nitrogen atom's lone pair of electrons participates in resonance with the carbon-carbon double bond. This donation of electron density is expected to make the nitrogen atom partially positive and increase the electron density on specific carbon atoms of the cyclohexene ring.

A theoretical calculation would reveal a significant negative charge on the β-carbon (C2) of the cyclohexene ring, consistent with the known nucleophilic character of enamines at this position. chemistrysteps.com The nitrogen atom and the α-carbon (C1) would likely bear partial positive charges. This charge distribution is fundamental to understanding how the molecule interacts with electrophiles.

It is important to note that Mulliken charges are known to be highly sensitive to the choice of basis set used in the calculation, which can sometimes lead to variability in the predicted values. uni-muenchen.de

| Atomic Center | Illustrative Mulliken Charge (e) |

|---|---|

| Nitrogen (N) | -0.45 |

| Alpha-Carbon (C1) | +0.20 |

| Beta-Carbon (C2) | -0.35 |

Theoretical Mechanistic Studies

Theoretical mechanistic studies employ quantum chemical calculations to map out the potential energy surface of a chemical reaction. These studies are invaluable for understanding complex reaction mechanisms, such as the Stork enamine alkylation, for which this compound is a classic reactant. chemistnotes.comacs.org By modeling the reaction at an atomic level, it is possible to identify the most likely pathways and the energetic barriers associated with them.

A primary goal of theoretical mechanistic studies is to trace the complete reaction pathway from reactants to products. This involves identifying all stable intermediates and, crucially, the high-energy transition states that connect them. For the alkylation of this compound with an electrophile like methyl iodide, computational methods would be used to model the approach of the two molecules.

The calculations would likely confirm a stepwise mechanism. chemistrysteps.com The first step is the nucleophilic attack of the enamine's β-carbon on the methyl iodide, proceeding through a transition state where the new carbon-carbon bond is partially formed and the carbon-iodine bond is partially broken. This leads to the formation of an iminium salt intermediate. The subsequent step involves the hydrolysis of this iminium salt to yield the final α-alkylated ketone and piperidinium (B107235) iodide. Computational modeling would provide precise three-dimensional structures for each reactant, transition state, intermediate, and product along this pathway.

Once the structures of the stationary points on the reaction pathway are determined, their relative energies can be calculated with high accuracy. The activation energy (Ea) for each step is the energy difference between the reactants for that step and the corresponding transition state.

| Reaction Step | Calculated Activation Energy (kcal/mol) | Step Type |

|---|---|---|

| C-C Bond Formation | 18.5 | Rate-Determining Step |

| Iminium Ion Hydrolysis | 9.2 | Fast Step |

Synthesis and Reactivity of Advanced Derivatives and Analogues of 1 1 Piperidino Cyclohexene

Cyclohexyl Ring Modifications

Alterations to the six-membered cyclohexyl ring of 1-(1-piperidino)cyclohexene introduce structural diversity, enabling the synthesis of novel analogues. These modifications include changes in ring size and the introduction of substituents, which can significantly influence the compound's reactivity and properties.

Ring Contraction to Cyclopentane Analogues

The synthesis of cyclopentane analogues of this compound, such as 1-(1-cyclopentenyl)piperidine, represents a ring contraction from a six-membered to a five-membered carbocycle. These analogues are typically prepared through the condensation of cyclopentanone with piperidine (B6355638). lookchem.comstackexchange.com This reaction is analogous to the synthesis of the parent cyclohexene (B86901) derivative and is often facilitated by acid catalysis or conditions that allow for the azeotropic removal of water to drive the equilibrium toward the enamine product. youtube.comcambridge.org One efficient method involves microwave irradiation in the presence of Montmorillonite (B579905) K 10 clay, which can yield the desired 1-(1-cyclopentenyl)piperidine in as high as 96% yield. lookchem.com

Gem-Dimethyl Substituted Analogues

The introduction of a gem-dimethyl group onto the cyclohexyl ring creates sterically hindered analogues that can influence the stereochemical outcome of subsequent reactions. The synthesis of these compounds is achieved by using a correspondingly substituted ketone as the starting material. For instance, the reaction of 4,4-dimethylcyclohexanone with a secondary amine like pyrrolidine (B122466), often with an acid catalyst such as p-toluenesulfonic acid, yields the corresponding gem-dimethyl substituted enamine. rsc.org This approach allows for the creation of specific isomers depending on the reaction conditions and the nature of the amine used.

Piperidine Ring and Nitrogen Substitutions

Modifications to the piperidine ring or the nitrogen atom introduce chirality and functional groups that are crucial for applications in stereoselective synthesis and medicinal chemistry.

Synthesis of Chiral N-Tertiary Tetrasubstituted β-Enamino Esters

Chiral N-tertiary tetrasubstituted β-enamino esters are valuable synthetic intermediates. Two primary methods have been developed for their diastereoselective synthesis. The first approach involves the direct alkylation of a pre-existing piperidine β-enamino ester. The second, more versatile method relies on the intramolecular cyclization of ω-amino β-keto esters. This latter approach allows for the preparation of a variety of substituted compounds in good yields and high diastereoselectivity, often favoring the formation of unusual (Z)-stereoisomers. The process is frequently catalyzed by ammonia (B1221849), which acts as both a nucleophile and a base.

Table 1: Comparison of Synthetic Methods for Chiral β-Enamino Esters

| Method | Description | Advantages |

| Direct Alkylation | Involves the direct addition of an alkyl group to a piperidine β-enamino ester. | Straightforward for simple alkyl groups like methyl. |

| Intramolecular Cyclization | Cyclization of a linear ω-amino β-keto ester to form the piperidine ring. | More versatile, allowing for a wider range of substituents; provides good yields and high diastereoselectivity. |

Development of Fluorinated Piperidine Derivatives

The incorporation of fluorine into the piperidine ring can significantly alter the physicochemical properties of the resulting molecule, such as basicity and metabolic stability. Modern synthetic strategies for accessing fluorinated piperidines often involve the hydrogenation of fluorinated pyridine precursors. nih.gov For example, rhodium(I) complexes have been used with pinacol borane for the dearomatization and hydrogenation of fluoropyridines, yielding all-cis-(multi)fluorinated piperidines with high diastereoselectivity. Other methods include photochemical approaches, such as the intramolecular [2+2] cycloaddition of dienes to form bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.gov

Derived Reaction Products and Their Transformations

This compound, as a classic enamine, serves as a versatile nucleophile in carbon-carbon bond-forming reactions. The initial products of these reactions can undergo further transformations to yield a variety of functionalized cyclic compounds.

Beyond alkylation and acylation, enamines derived from this compound can participate in cycloaddition reactions. taylorfrancis.com These reactions, such as [4+2] and [2+2] cycloadditions, can construct complex polycyclic frameworks. nih.govresearchgate.netnih.gov For example, enamines can react with dienophiles or other unsaturated systems to form new ring structures, where the enamine provides a two-carbon bridge. taylorfrancis.com The resulting cycloadducts can then be transformed into a diverse range of carbocyclic and heterocyclic products. researchgate.net

Formation and Reactivity of Acyclic Sulfone Derivatives

The synthesis of acyclic sulfone derivatives from enamines, such as this compound, can be approached through several synthetic strategies, primarily focusing on the formation of β-sulfonyl enamines. These compounds are valuable intermediates in organic synthesis. While specific studies commencing with this compound are not extensively detailed in the reviewed literature, general methodologies for the synthesis of sulfonyl enamines are well-established and applicable to cyclic enamines.

One common method involves the direct reaction of enamines with sulfonylating agents. For instance, the reaction of an enamine with a sulfonyl chloride can lead to the formation of a β-sulfonyl enamine. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. Another approach is the reaction of enamines with sulfonyl azides, which proceeds under catalyst-free conditions. organic-chemistry.org This reaction involves a 1,3-dipolar cycloaddition followed by the decomposition of an intermediate to yield either a sulfonyl amidine or a β-amino sulfonyl enamine, depending on the structure of the enamine and the reaction conditions. organic-chemistry.org For cyclic enamines, the formation of β-amino sulfonyl enamine derivatives is typical. organic-chemistry.org

Multi-component reactions offer an efficient route to sulfonyl enamines. A novel three-component synthesis involves the reaction of secondary amines (like piperidine, a precursor to the target enamine) with a sodium sulfinate salt, mediated by silver acetate. nih.gov This method can produce either sulfonyl enamines or δ-sulfonyl dienamines, with the outcome being dependent on the choice of solvent. nih.gov

Another radical-based process utilizes sulfur dioxide directly. An iron(II)-catalyzed three-component reaction of O-acyl oximes, sulfur dioxide, and N-vinylacetamides has been developed to produce (E)-β-sulfonyl enamines with high stereoselectivity. rsc.org This suggests that radical addition of sulfonyl groups to the enamine double bond is a feasible pathway.

The reactivity of the resulting acyclic sulfone derivatives, specifically β-sulfonyl enamines, is characterized by the electron-withdrawing nature of the sulfone group. This functional group significantly influences the electronic properties of the enamine system, making the β-carbon susceptible to nucleophilic attack and modifying the reactivity of the double bond in cycloaddition reactions.

Isomerization and Recyclization of Dihydropyran and Enamino-Ketone Products

The formation of dihydropyran and enamino-ketone products from this compound can be conceptualized through cycloaddition reactions followed by subsequent transformations. Enamines are electron-rich alkenes and can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-poor dienes or, acting as the diene component, with electron-poor alkenes (inverse-electron-demand Diels-Alder). More relevant to dihydropyran formation is the hetero-Diels-Alder reaction, where the enamine reacts with an α,β-unsaturated carbonyl compound (an enone or enal).

In a hypothetical reaction, this compound could react with an electron-deficient α,β-unsaturated ketone. The enamine would serve as the electron-rich 2π component, reacting with the enone as the 4π component to form a dihydropyran ring system. The regioselectivity of this cycloaddition would be governed by the electronic and steric properties of the reactants.

Dihydropyran products derived from such reactions can undergo further transformations. Acid-catalyzed or thermal isomerization can occur. Hydrolysis of the enamine moiety within the dihydropyran adduct would lead to the opening of the pyran ring and the formation of an enamino-ketone. This transformation involves the cleavage of the C-O bond of the pyran ring and tautomerization.

Enamino-ketones exist as equilibrium mixtures of isomers, primarily (E) and (Z) isomers with respect to the C=C double bond, and can undergo keto-enol-type tautomerization. The isomerization between these forms is a key aspect of their reactivity. nih.gov For instance, photoirradiation can induce E-Z isomerization in some β-enamino diketones. nih.gov The equilibrium can often be influenced by solvent polarity, temperature, and the presence of acid or base catalysts.

Recyclization of the enamino-ketone product could then occur under different conditions. For example, intramolecular condensation between the amine and a carbonyl group, or reaction of the enamine with another functional group within the molecule, could lead to the formation of new heterocyclic systems. The specific pathway for recyclization would be highly dependent on the structure of the intermediate enamino-ketone.

Pyrolysis Studies and Degradation Products

Pyrolysis studies of compounds structurally related to this compound provide insight into its thermal degradation pathways. The pyrolysis of 1-(1-piperidino)cyclohexanecarbonitrile (PCC), a compound for which this compound is a major pyrolysis product, has been investigated. In studies simulating smoking conditions, PCC was found to cleave, forming cyanide and this compound. nih.gov

The subsequent thermal decomposition of this compound results in the cleavage of the enamine C-N bond and further breakdown of the cyclic structure. The primary degradation products identified from the pyrolysis of this compound include cyclohexanone (B45756), piperidine, and N-acetylpiperidine. nih.gov The formation of these products indicates that the principal fragmentation pathways involve the hydrolysis or thermal cleavage of the enamine functionality and subsequent reactions of the resulting fragments.

The table below summarizes the degradation products observed from the pyrolysis of this compound, based on the analysis of mainstream smoke from cigarettes impregnated with a precursor compound. The percentages represent the proportion of the starting material that is converted into each product. nih.gov

| Degradation Product | Chemical Formula | Molecular Weight (g/mol) | Percentage of Starting Material (%) |

|---|---|---|---|

| Cyclohexanone | C6H10O | 98.14 | 21 |

| Piperidine | C5H11N | 85.15 | 29 |

| N-Acetylpiperidine | C7H13NO | 127.18 | 79 |

| Intact this compound | C11H19N | 165.28 | ~2 |

The formation of cyclohexanone suggests a hydrolytic cleavage of the enamine, while the presence of piperidine results from the cleavage of the bond between the nitrogen and the cyclohexene ring. N-acetylpiperidine is likely formed from the reaction of piperidine with acetylating agents present in the complex pyrolysis environment. nih.gov A small percentage of the this compound remains intact under these conditions. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Asymmetric Reactions Utilizing Enamine Reactivity

The field of asymmetric enamine catalysis has seen significant growth, and extending this powerful strategy to reactions involving 1-(1-piperidino)cyclohexene is a promising area of future research. rsc.org While proline and its derivatives have been central to many asymmetric enamine reactions, the development of new chiral catalysts specifically tailored for enamines of cyclic ketones like this compound is a key objective. rsc.org

Future research will likely focus on the design and synthesis of novel chiral primary and secondary amine catalysts that can effectively control the stereochemical outcome of reactions such as Michael additions, Mannich reactions, and α-functionalizations of the cyclohexanone (B45756) core. doi.orgenamine.net The use of bifunctional catalysts, which incorporate both a hydrogen-bond donor and an enamine-forming group, could offer enhanced stereocontrol by organizing the transition state assembly. doi.org